molecular formula C9H7ClN2O2 B1501781 methyl 4-chloro-1H-indazole-3-carboxylate CAS No. 932041-14-0

methyl 4-chloro-1H-indazole-3-carboxylate

Cat. No.: B1501781
CAS No.: 932041-14-0
M. Wt: 210.62 g/mol
InChI Key: ZTEHEVOAKFIDDI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-indazole-3-carboxylate (CAS 932041-14-0) is a versatile and high-value chemical building block in medicinal chemistry and drug discovery research. It serves as a crucial synthetic intermediate for accessing a diverse array of functionalized 3-substituted indazoles, a privileged scaffold in pharmaceutical development . The presence of both a chloride group and an ester function at the 3- and 4- positions of the indazole ring allows for sequential and selective derivatization, enabling researchers to construct complex molecular architectures efficiently. The indazole core is a recognized bioisostere of indole and is featured in several marketed drugs and clinical candidates, such as the kinase inhibitors pazopanib and axitinib, due to its ability to form key hydrogen bonds within enzyme binding pockets . This specific methyl ester derivative is a strategic precursor in synthesizing such bioactive molecules. It can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups like aldehydes, alcohols, and amines, which are key intermediates for constructing heteroaromatic systems like oxazoles and thiazoles, or for further cyclization reactions . Furthermore, related indazole-3-carboxylate scaffolds have been efficiently synthesized into novel series of dual heterocyclic compounds linked to indazole, demonstrating significant antimicrobial activity , particularly against Gram-positive bacteria such as S. pneumoniae . The structural motif is also relevant in other research areas, including the preparation of synthetic cannabinoids and their metabolites for forensic and analytical studies . With the molecular formula C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62 g/mol, this compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHEVOAKFIDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696107
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932041-14-0
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932041-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-chloro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chloro substituent at the 4-position of the indazole ring, which is crucial for its biological activity. The carboxylate group plays a significant role in its interaction with biological targets.

1. Enzyme Inhibition
this compound has been shown to inhibit various enzymes, particularly carbonic anhydrases (CAs). This inhibition can disrupt cellular pH regulation and metabolic processes, making it a candidate for further investigation in cancer therapeutics .

2. Interaction with Proteins
The compound forms hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in cancer cell lines where it has demonstrated effects on cell growth and proliferation.

This compound interacts with multiple biomolecules, influencing various biochemical pathways. Notably, it has been observed to affect the activity of human carbonic anhydrases, both cytosolic and transmembrane isozymes.

Cellular Effects

The compound exhibits profound effects on cellular processes:

  • Cell Growth and Proliferation: It inhibits growth in cancer cell lines such as colon and melanoma cells.
  • Reactive Oxygen Species (ROS) Production: It reduces hypoxia-induced ROS production, which is critical in managing oxidative stress within cells .

Metabolic Pathways

This compound participates in various metabolic pathways:

  • Transport Mechanisms: The compound is transported across cellular membranes via specific transporters, influencing its localization and accumulation within cells.
  • Subcellular Localization: Its localization within organelles affects its interaction with biomolecules and overall efficacy in modulating cellular processes.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

CompoundSubstituentBiological Activity
Methyl 1H-indazole-3-carboxamideNoneLower reactivity
Methyl 5-chloro-1H-indazole-3-carboxamideChloro at position 5Different pharmacological profile
Methyl 4-bromo-1H-indazole-3-carboxamideBromo instead of chloroAltered reactivity and activity

Case Studies and Research Findings

Case Study: Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed IC50 values indicating potent inhibitory effects against various cancer cell lines, including Hep-G2 . The structure–activity relationship (SAR) analysis revealed that specific substituents significantly impact the compound's efficacy.

Research Findings:
A study published in Journal of Medicinal Chemistry reported that derivatives of indazole exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The findings suggest that this compound could be further explored as a therapeutic agent in treating conditions characterized by excessive inflammation or uncontrolled cell proliferation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-chloro-1H-indazole-3-carboxylate derivatives in anticancer applications. For instance, compounds derived from indazole structures have shown promising results against various cancer cell lines. A study demonstrated that certain indazole derivatives exhibited significant inhibitory effects on the K562 leukemia cell line, with IC50 values indicating effective cytotoxicity .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, potentially via inhibition of the Bcl2 family proteins and modulation of the p53 pathway . This suggests that this compound could serve as a scaffold for developing new anticancer agents.

Neuroprotective Effects

Indazole derivatives have also been investigated for neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which may be beneficial in treating neurodegenerative diseases .

Building Blocks for Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create complex molecules with potential pharmaceutical applications. For example, it can be utilized in Suzuki coupling reactions to form biaryl compounds, which are important in drug discovery .

Synthesis of New Derivatives

The compound can be modified to produce a range of derivatives with varied biological activities. By altering substituents on the indazole ring or the carboxylate group, researchers can tailor compounds for specific therapeutic targets, enhancing their efficacy and selectivity .

Development of Functional Materials

This compound has potential applications in material science, particularly in creating functionalized polymers and nanomaterials. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as drug delivery systems or sensors .

Case Studies

StudyFocusFindings
Anticancer ActivityIndazole derivatives showed IC50 values indicating effective cytotoxicity against K562 cells.
Synthetic ApplicationsUtilized as a building block for synthesizing complex organic molecules via coupling reactions.
Material SciencePotential for incorporation into polymers to enhance material properties and functionalities.

Comparison with Similar Compounds

Methyl 1-(2,4-Dichlorobenzyl)-1H-Indazole-3-Carboxylate

  • Structure : Substituted at position 1 with a 2,4-dichlorobenzyl group (C₁₆H₁₂Cl₂N₂O₂) .
  • This substitution may influence binding affinity in biological targets.
  • Applications : Used in the synthesis of Adjudin and Lonidamine, drugs studied for cancer and male contraception .

Methyl 4-Amino-1H-Indazole-3-Carboxylate

  • Structure: Features an amino group (-NH₂) at position 4 (C₉H₉N₃O₂; CAS 1360946-93-5) .
  • Key Differences: The electron-donating amino group alters electronic properties, increasing solubility in polar solvents compared to the electron-withdrawing chloro group. This substitution may enhance interactions with biological targets via hydrogen bonding.
  • Synthesis : Likely involves nitration followed by reduction, contrasting with chlorination steps required for the target compound.

Methyl 4-Amino-7-Methoxy-1H-Indazole-3-Carboxylate

  • Structure: Contains both amino (-NH₂) and methoxy (-OCH₃) groups at positions 4 and 7 (C₁₀H₁₁N₃O₃; CAS 1448125-93-6) .

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

  • Structure: Chloro-substituted indole derivative (C₁₀H₈ClNO₂; CAS 16381-48-9) .
  • Key Differences : Indole core (two fused benzene rings) vs. indazole (benzene fused with pyrazole). The carboxylic acid group at position 2 may confer distinct acidity and solubility profiles.

Comparative Data Table

Compound Name Molecular Formula CAS Number Substituents (Positions) Key Applications
Methyl 4-chloro-1H-indazole-3-carboxylate C₉H₇ClN₂O₂ 932041-14-0 Cl (4), COOCH₃ (3) Pharmaceutical intermediates
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate C₁₆H₁₂Cl₂N₂O₂ 252025-50-6 2,4-Cl₂-benzyl (1), COOCH₃ (3) Adjudin/Lonidamine synthesis
Methyl 4-amino-1H-indazole-3-carboxylate C₉H₉N₃O₂ 1360946-93-5 NH₂ (4), COOCH₃ (3) Drug discovery intermediates
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate C₁₀H₁₁N₃O₃ 1448125-93-6 NH₂ (4), OCH₃ (7), COOCH₃ (3) Multitargeted drug candidates
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 16381-48-9 Cl (7), CH₃ (3), COOH (2) Biochemical research

Physicochemical Properties

  • Solubility: Chloro-substituted compounds exhibit lower aqueous solubility than amino derivatives due to reduced polarity.
  • Melting Points : Indazole carboxylates generally have high melting points (>200°C), as seen in β-carboline analogs .

Preparation Methods

Step 1: Preparation of 2-Methyl-3-Chloroaniline Derivative

  • Materials: 2-methyl-3-chloroaniline, potassium acetate, acetic anhydride, chloroform.
  • Procedure: The aniline is reacted with potassium acetate and acetic anhydride in chloroform at 0–25 °C for approximately 1 hour.
  • Purpose: This step facilitates acetylation and prepares the substrate for subsequent diazotization.

Step 2: Diazotization and Cyclization to 4-Chloro-1H-Indazole

  • Reagents: Isopentyl nitrite is added to the reaction mixture at 60 °C and stirred overnight.
  • Mechanism: Diazotization of the aniline group forms a diazonium salt, which undergoes intramolecular cyclization to form the indazole ring with chloro substitution at the 4-position.
  • Outcome: This yields 4-chloro-1H-indazole as an orange solid with a 100% yield reported.

Step 3: Introduction of Carboxylate Group and Methyl Ester Formation

  • Reagents: Lithium hydroxide (LiOH) is added at 0 °C to hydrolyze intermediates and facilitate esterification.
  • Workup: The reaction mixture is extracted with ethyl acetate, dried, and concentrated to isolate this compound.
  • Yield: The process yields the target methyl ester in high purity and yield.

Alternative Synthetic Routes

Silver(I)-Mediated Intramolecular Oxidative C–H Amination (Research Article PMC7948442)

  • Method: A silver(I)-mediated oxidative C–H amination enables the construction of 1H-indazoles with diverse substituents including halogens and esters.
  • Advantages: This method avoids harsh hydrazine conditions and allows for functional group tolerance, including esters at the 3-position.
  • Application: The method can be adapted to prepare this compound by choosing appropriate precursors bearing chloro and ester groups.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages Yield/Notes Reference
Halogenated Aniline Diazotization & Cyclization 2-methyl-3-chloroaniline, KAc, Ac2O, isopentyl nitrite, LiOH Straightforward, high yield, scalable 100% yield of 4-chloro-1H-indazole, high purity methyl ester
Silver(I)-Mediated Intramolecular C–H Amination Ag(I) oxidant, appropriate amine precursors Mild conditions, functional group tolerance Efficient for various 1H-indazoles including esters
Metal-Catalyzed C-H Activation & Cyclization Cp*Co(III), Rh(III), Re(I) catalysts Broad substrate scope, good yields Potential for this compound synthesis

Research Findings and Analysis

  • The classical diazotization and cyclization approach remains the most direct and reliable method for synthesizing this compound, offering high yields and purity without the need for complex purification steps.
  • Modern catalytic methods (silver or transition metal-catalyzed) provide alternative routes with milder conditions and potential for late-stage functionalization, which is valuable for medicinal chemistry applications.
  • The choice of method depends on available starting materials, scale, and desired functional group tolerance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-chloro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization and esterification reactions. For example, indazole derivatives are often prepared by refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylates) with sodium acetate in acetic acid, followed by chlorination at the 4-position using reagents like SOCl₂ or POCl₃ . Key factors affecting yield include:

  • Catalyst selection : Sodium acetate aids in deprotonation and cyclization .
  • Reaction time : Extended reflux (3–5 hours) improves crystallinity and purity .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic peaks:
  • Indazole C-H protons (δ 7.2–8.5 ppm).
  • Methyl ester group (δ 3.8–4.0 ppm for OCH₃) .
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm and aromatic carbons (100–150 ppm) .
  • MS : Molecular ion peak at m/z 210.6 (C₉H₅ClN₂O₂) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Thermal stability : Store at 2–8°C in sealed containers to prevent decomposition .
  • pH sensitivity : Hydrolysis of the ester group occurs under strongly acidic/basic conditions. Test stability via HPLC monitoring of degradation products .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 4-chloro-substituted indazoles be addressed?

  • Methodology :

  • Directing groups : Use electron-withdrawing substituents (e.g., ester at C3) to favor chlorination at C4 .
  • Catalytic systems : Explore Lewis acids (e.g., FeCl₃) to enhance selectivity .
  • DoE (Design of Experiments) : Optimize temperature, reagent stoichiometry, and solvent polarity using statistical models .

Q. What catalytic applications does this compound have in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura coupling : The chloro group at C4 can act as a leaving group for Pd-catalyzed aryl-aryl bond formation. Use Pd(PPh₃)₄ and aryl boronic acids in THF/water .
  • Kinetic studies : Monitor reaction progress via GC-MS to determine rate constants and optimize catalyst loading .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Q. What strategies improve the biological activity of this compound derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify the ester group (e.g., replace methyl with ethyl) or introduce amino substituents to enhance bioavailability .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

Q. How does flow chemistry enhance the scalability of this compound synthesis?

  • Methodology :

  • Continuous-flow reactors : Improve heat/mass transfer compared to batch reactors, reducing side reactions .
  • Process optimization : Use DoE to adjust residence time, temperature, and reagent ratios for >90% yield .

Q. How can contradictory data on reaction yields or spectroscopic results be resolved?

  • Methodology :

  • Reproducibility checks : Standardize solvent purity and drying protocols (e.g., molecular sieves for acetic acid) .
  • Advanced characterization : Use X-ray crystallography to resolve ambiguous NMR/IR assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 4-chloro-1H-indazole-3-carboxylate
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